molecular formula C21H23ClN2O4S B2452647 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 906784-37-0

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2452647
CAS No.: 906784-37-0
M. Wt: 434.94
InChI Key: LZMVNUWLZZPFCI-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-5-26-15-10-13(11-16(27-6-2)19(15)28-7-3)20(25)24-21-23-18-12(4)14(22)8-9-17(18)29-21/h8-11H,5-7H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMVNUWLZZPFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction conditions often include the use of activating agents such as TBTU/HOBt/DIPEA or phosphonic acid anhydride methods (T3P/Py) to facilitate the formation of amides in moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Activity Description
AnticancerInduces apoptosis in cancer cell lines and inhibits tumor growth.
AntimicrobialExhibits significant antibacterial activity against various pathogens.
NeuroprotectiveInhibits acetylcholinesterase, potentially benefiting neurodegenerative conditions.

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy in inducing apoptosis in several cancer cell lines:

  • Mechanism of Action : The compound triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.

Case Study: Anticancer Efficacy

A study demonstrated that N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide exhibited IC50 values below 100 µM against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) . The compound was found to significantly inhibit cell proliferation and induce morphological changes indicative of apoptosis.

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis32 µg/mL

Neuroprotective Effects

This compound has shown promise in neuroprotection:

Case Study: Neuroprotective Activity

In preclinical models of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced levels of acetylcholinesterase activity compared to control groups . This suggests its potential utility in treating neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. The presence of the triethoxybenzamide moiety enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C12H16ClN3SC_{12}H_{16}ClN_3S, with a molecular weight of approximately 269.79 g/mol. It features a benzothiazole moiety substituted with a triethoxybenzamide group, which is crucial for its biological activity.

Structural Formula

N 5 chloro 4 methyl 1 3 benzothiazol 2 yl 3 4 5 triethoxybenzamide\text{N 5 chloro 4 methyl 1 3 benzothiazol 2 yl 3 4 5 triethoxybenzamide}

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, research on related benzothiazole derivatives has shown their ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Inhibition of Src Kinases

A notable study highlighted the effectiveness of benzothiazole derivatives in inhibiting Src family kinases (SFKs), which are implicated in cancer progression. The compounds demonstrated high selectivity for SFKs over other protein kinases, suggesting a targeted approach to cancer therapy .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research has demonstrated that benzothiazole derivatives possess antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameTarget PathogenActivity TypeReference
Benzothiazole AE. coliBactericidal
Benzothiazole BStaphylococcus aureusBacteriostatic
N-(5-chloro-4-methyl...)Multiple pathogensAntifungal

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for its therapeutic application. Studies indicate favorable absorption rates and bioavailability in preclinical models. The compound's half-life and metabolic pathways are essential for understanding its efficacy and safety in clinical settings.

Key Pharmacokinetic Parameters

ParameterValue
Absorption RateHigh
BioavailabilityModerate to High
Half-life (t1/2)Approximately 40 hours

Q & A

Q. What are the optimal synthetic routes for N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves constructing the benzothiazole core via cyclization of 2-aminothiophenol derivatives with substituted benzoic acids under acidic conditions. Subsequent coupling with 3,4,5-triethoxybenzoyl chloride in dichloromethane or chloroform, using triethylamine as a base, forms the final amide bond. Key optimization steps include:
  • Temperature Control : Maintaining 0–5°C during benzoyl chloride addition to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Purity is confirmed via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and NMR (e.g., disappearance of -NH2 peaks at δ 5.2 ppm) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., chloro group at δ 7.8 ppm in 1H NMR; triethoxy signals at δ 3.9–4.1 ppm).
  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. Hydrogen bonding (e.g., N–H···N interactions) and π-π stacking can be analyzed using ORTEP-3 for visualization .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 447.12).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the antimicrobial efficacy of this benzothiazole derivative?

  • Methodological Answer :
  • Substituent Variation : Replace the 5-chloro group with electron-withdrawing groups (e.g., -NO2) to enhance electrophilicity.
  • Bioactivity Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains via minimum inhibitory concentration (MIC) assays.
  • SAR Table :
DerivativeSubstituentMIC (μg/mL) S. aureusMIC (μg/mL) E. coli
Parent5-Cl8.032.0
Analog 15-NO24.016.0
Analog 25-OCH316.064.0
  • Mechanistic Insight : Use molecular docking to assess binding to bacterial enoyl-ACP reductase .

Q. What methodologies are recommended for resolving contradictions in biological activity data between similar benzothiazole derivatives?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent inoculum size (1×10^5 CFU/mL) and incubation time (18–24 hrs) in antimicrobial tests.
  • Purity Verification : Use HPLC (C18 column, 90:10 methanol/water) to confirm >95% purity, eliminating false positives from impurities.
  • Comparative SAR : Correlate logP values (calculated via ChemDraw) with cellular uptake efficiency. For example, higher logP may improve membrane permeability but reduce aqueous solubility .

Q. How can X-ray crystallography data be utilized to analyze intermolecular interactions and crystal packing of this compound?

  • Methodological Answer :
  • Data Collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K.
  • Refinement : SHELXL refines anisotropic displacement parameters. Key interactions include:
  • N–H···N hydrogen bonds (2.89 Å) forming dimers.
  • C–H···π interactions (3.42 Å) stabilizing crystal layers.
  • Software : ORTEP-3 visualizes thermal ellipsoids; Mercury calculates packing diagrams .

Q. What strategies can be employed to determine the anti-inflammatory mechanisms of benzothiazole derivatives like this compound?

  • Methodological Answer :
  • In Vitro Assays : Measure inhibition of COX-2 (IC50 via ELISA) and TNF-α secretion in LPS-stimulated macrophages.
  • Molecular Dynamics : Simulate binding to the NF-κB p65 subunit (PDB ID: 1NFI) using GROMACS.
  • In Vivo Models : Use a murine paw edema model (carrageenan-induced) to assess dose-dependent reduction in swelling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial activity between structurally similar benzothiazole analogs?

  • Methodological Answer :
  • Meta-Analysis : Compare MIC values across studies using standardized CLSI guidelines.
  • Structural Re-evaluation : Verify stereochemistry via circular dichroism; racemic mixtures may show reduced activity.
  • Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation in aqueous media, which may limit bioavailability .

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